Target Engagement: CCR5 Antagonist Activity Differentiates 2H-Chromen-5-amine from Chroman-5-amine
Preliminary pharmacological screening indicates that 2H-chromen-5-amine acts as a CCR5 antagonist [1]. This activity is not reported for the saturated analog chroman-5-amine, which instead shows affinity for the 5HT4 receptor . The 2,3-double bond in 2H-chromen-5-amine likely contributes to the planar geometry required for CCR5 binding.
| Evidence Dimension | Reported Biological Target Engagement |
|---|---|
| Target Compound Data | CCR5 antagonist activity (preliminary screening) |
| Comparator Or Baseline | Chroman-5-amine: 5HT4 receptor binding and oxalate release inhibition |
| Quantified Difference | Qualitative target difference (CCR5 vs. 5HT4) |
| Conditions | Preliminary pharmacological screening (assay details not specified) vs. receptor binding studies |
Why This Matters
For projects focused on HIV entry inhibition or inflammatory diseases, 2H-chromen-5-amine provides a relevant chemotype, whereas chroman-5-amine is directed toward neurological targets.
- [1] Semantic Scholar. Zhang Huili – CCR5 Antagonist Activity. View Source
